molecular formula C16H18O3 B5846466 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No. B5846466
M. Wt: 258.31 g/mol
InChI Key: BSWKJDUVSQKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, also known as HU-308, is a synthetic cannabinoid compound that has been studied for its potential therapeutic effects. It belongs to the family of cannabinoids that interact with the endocannabinoid system in the body.

Mechanism of Action

3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing pain, and potentially inhibiting the growth of cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in lab experiments is its selectivity for CB2 receptors, which allows researchers to study the effects of CB2 activation specifically. However, one limitation is that 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.

Future Directions

There are several potential future directions for research on 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids. One area of interest is the development of more selective CB2 agonists, which could have therapeutic benefits without the psychoactive effects associated with CB1 activation. Another area of interest is the potential use of synthetic cannabinoids in cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids, and to identify any potential risks or limitations of their use.

Synthesis Methods

3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be synthesized using a variety of methods, including the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 5-bromo-1-pentene, followed by a cyclization reaction in the presence of a base. Another method involves the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 1,3-cyclohexadiene in the presence of a Lewis acid.

Scientific Research Applications

3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been studied for its potential therapeutic effects in a variety of medical conditions, including pain, inflammation, and cancer. It has been shown to have anti-inflammatory effects in animal models of inflammation, and to reduce pain and inflammation in models of neuropathic pain. 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been studied for its potential anti-cancer effects, with some studies suggesting that it may inhibit the growth of cancer cells.

properties

IUPAC Name

3-methoxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-10-14(18-2)9-8-12-11-6-4-3-5-7-13(11)16(17)19-15(10)12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWKJDUVSQKLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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